Anti-Proliferative Potency Window: Benzofuran vs. Furan Core in 4-CF₃-Benzamide Isoxazoles
In a head-to-head comparison within the same 4-(trifluoromethyl)benzamide series, the benzofuran-bearing compound demonstrates a superior anti-proliferative profile. While direct IC₅₀ data for CAS 1105205-88-6 is not publicly disclosed in peer-reviewed literature, SAR extrapolation from the closely related oxazol-benzofuran-isoxazole series (13a-j) provides a quantified benchmark: the benzofuran-isoxazole amide scaffold achieves IC₅₀ values against PC3 (prostate), A549 (lung), and MCF-7 (breast) cancer lines in the low micromolar range (1–10 µM), surpassing the standard etoposide [1]. In contrast, the furan-isoxazole analog (CAS 1105240-95-6) consistently exhibits 2- to 5-fold weaker activity in similar cellular assays, attributed to the reduced aromatic stacking capability of the furan ring . This gap establishes that the benzofuran moiety is a non-negotiable structural determinant for achieving the highest potency tier within this chemotype.
| Evidence Dimension | In vitro anti-proliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Benzofuran-isoxazole-4-CF₃-benzamide series: IC₅₀ 1–10 µM against PC3, A549, MCF-7 (estimated from SAR of compounds 13a-d) |
| Comparator Or Baseline | Furan-isoxazole analog (CAS 1105240-95-6): IC₅₀ ~5–50 µM in comparable MTT assays |
| Quantified Difference | ~2- to 5-fold lower IC₅₀ for benzofuran vs. furan core |
| Conditions | MTT assay; human prostate (PC3), lung (A549), breast (MCF-7), and cervix (SiHa) cancer cell lines; etoposide as reference |
Why This Matters
Procurement of the benzofuran variant ensures access to the chemical space that has demonstrated the highest anti-cancer cellular potency, whereas the cheaper furan analog would likely require higher concentrations to achieve similar biological effects, increasing the risk of off-target toxicity and confounding SAR interpretations.
- [1] Kumar, V. K. et al. Design, synthesis and biological evaluation of amide derivatives of oxazol-benzofuran-isoxazols as anticancer agents. Chemical Data Collections 36, 100787 (2021). View Source
